molecular formula C16H19FN4 B12238357 4-(4-Cyclobutylpiperazin-1-yl)-6-fluoroquinazoline

4-(4-Cyclobutylpiperazin-1-yl)-6-fluoroquinazoline

Cat. No.: B12238357
M. Wt: 286.35 g/mol
InChI Key: LKTQMNSHEWPJET-UHFFFAOYSA-N
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Description

4-(4-Cyclobutylpiperazin-1-yl)-6-fluoroquinazoline is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of a cyclobutyl group attached to the piperazine moiety and a fluorine atom on the quinazoline ring further enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Cyclobutylpiperazin-1-yl)-6-fluoroquinazoline typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

    Formation of the quinazoline core: This can be achieved by cyclization reactions involving appropriate benzene and pyrimidine derivatives.

    Introduction of the fluorine atom: This step often involves fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Attachment of the piperazine moiety: This can be done through nucleophilic substitution reactions where the piperazine ring is introduced to the quinazoline core.

    Cyclobutyl group addition:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Cyclobutylpiperazin-1-yl)-6-fluoroquinazoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinazoline ring.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted quinazoline compounds with various functional groups replacing the fluorine atom.

Scientific Research Applications

4-(4-Cyclobutylpiperazin-1-yl)-6-fluoroquinazoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential as a biochemical probe to investigate cellular pathways and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-Cyclobutylpiperazin-1-yl)-6-fluoroquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to active sites of enzymes, inhibiting their activity. The presence of the piperazine and cyclobutyl groups can enhance binding affinity and selectivity. The fluorine atom can participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclobutyl-6-(piperazin-1-yl)pyrimidine
  • 4-Cyclobutyl-6-[4-(3-methoxyphenyl)piperazin-1-yl]-2-methylpyrimidine

Uniqueness

4-(4-Cyclobutylpiperazin-1-yl)-6-fluoroquinazoline is unique due to the combination of its quinazoline core, fluorine atom, and cyclobutyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its structural features allow for specific interactions with molecular targets, which can be leveraged in drug design and other scientific research.

Properties

Molecular Formula

C16H19FN4

Molecular Weight

286.35 g/mol

IUPAC Name

4-(4-cyclobutylpiperazin-1-yl)-6-fluoroquinazoline

InChI

InChI=1S/C16H19FN4/c17-12-4-5-15-14(10-12)16(19-11-18-15)21-8-6-20(7-9-21)13-2-1-3-13/h4-5,10-11,13H,1-3,6-9H2

InChI Key

LKTQMNSHEWPJET-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2CCN(CC2)C3=NC=NC4=C3C=C(C=C4)F

Origin of Product

United States

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